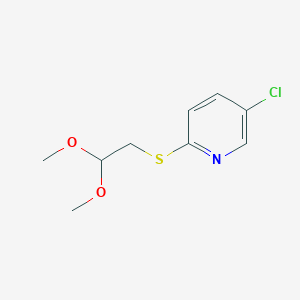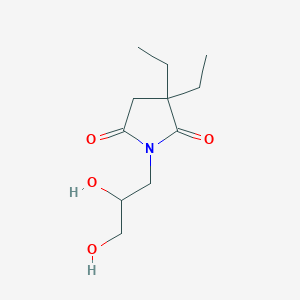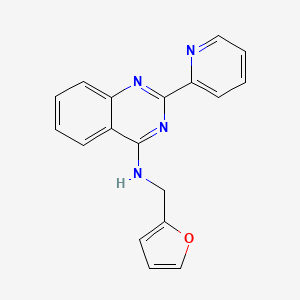
5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This pyridine derivative has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine is not well understood. However, it has been suggested that the compound may act as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine has various biochemical and physiological effects. It has been found to have antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. The compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Furthermore, it has been found to have antioxidant activity, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when prepared under appropriate conditions. It also has a relatively low toxicity, making it safe to handle in the laboratory. However, one limitation of this compound is its stability, which can be affected by factors such as temperature, light, and air. Therefore, it is important to store and handle the compound carefully to avoid degradation and ensure accurate experimental results.
Direcciones Futuras
There are several future directions for the research on 5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine. One direction is to study its potential as an antifungal and anticancer agent in vivo, using animal models. Another direction is to investigate its mechanism of action in more detail, to better understand how it interacts with enzymes and other biological molecules. Furthermore, the compound can be modified to improve its stability and potency, which can lead to the development of new drugs with therapeutic potential. Finally, the compound can be used as a building block for the synthesis of other pyridine derivatives, which can be studied for their biological activities.
Métodos De Síntesis
The synthesis of 5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine has been reported using various methods, including the reaction of 2,2-dimethoxyethylthiol with 5-chloro-2-bromopyridine in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 2,2-dimethoxyethylthiol in the presence of a catalyst, such as zinc chloride or boron trifluoride diethyl etherate. The yield and purity of the product depend on the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine has been found to have potential applications in various scientific research fields. It has been used as a building block for the synthesis of other pyridine derivatives, such as 5-chloro-2-(2,2-dimethoxyethylsulfanyl)-3-methylpyridine and 5-chloro-2-(2,2-dimethoxyethylsulfanyl)-3-nitropyridine. These compounds have been studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Propiedades
IUPAC Name |
5-chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-12-9(13-2)6-14-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZIBJIKKOCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=NC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,2-dimethoxyethylsulfanyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)

![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)


![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)